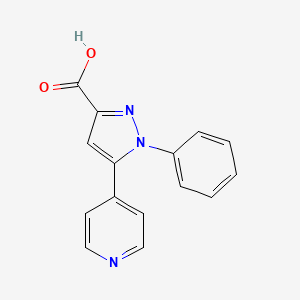

1-Phenyl-5-(pyridin-4-YL)-1H-pyrazole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-phenyl-5-pyridin-4-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)13-10-14(11-6-8-16-9-7-11)18(17-13)12-4-2-1-3-5-12/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETHCVYLCSFSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization steps to introduce the phenyl and pyridinyl groups . The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-5-(pyridin-4-YL)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives can be reacted with nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 1-phenyl-5-(pyridin-4-YL)-1H-pyrazole-3-carboxylic acid exhibit significant anticancer properties. For instance, a study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives could inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research published in Pharmaceutical Biology highlighted its ability to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. A study in Neuroscience Letters reported that it could protect neuronal cells from oxidative stress-induced damage, indicating its possible use in neurodegenerative diseases like Alzheimer's .

Agrochemical Applications

Pesticide Development

The pyrazole structure is known for its efficacy in agrochemicals. Research has focused on modifying the compound to enhance its activity against pests while minimizing environmental impact. A case study demonstrated that derivatives of this compound showed improved insecticidal activity against common agricultural pests, making it a candidate for developing new pesticides .

Material Sciences

Polymer Chemistry

In material sciences, 1-phenyl-5-(pyridin-4-YL)-1H-pyrazole-3-carboxylic acid has been explored as a building block for synthesizing novel polymers. Its unique chemical properties allow for the creation of materials with enhanced thermal stability and mechanical strength. A study published in Macromolecules showcased a series of copolymers synthesized from this compound, which exhibited superior properties compared to traditional materials .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 1-Phenyl-5-(pyridin-4-YL)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Key Observations :

- Thienyl vs. Pyridinyl : Replacing pyridinyl with thienyl (BP 5080) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Simpler Analogs : The 5-phenyl derivative (CAS 83405-71-4) lacks substituents at position 1, resulting in lower molecular weight and higher acidity due to reduced steric hindrance .

Antibiotic Adjuvant Activity

- The target compound’s analog, 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (24) , demonstrated synergistic activity against colistin-resistant Acinetobacter baumannii when conjugated with ethylenediamine . The pyridinyl group in the target compound may enhance target binding compared to pyrrole, though direct evidence is pending.

- 1-(4-Chlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid (25) showed reduced efficacy compared to compound 24, highlighting the importance of substituent electronegativity .

Physicochemical and Pharmacokinetic Insights

- Solubility : The pyridin-4-yl group improves water solubility compared to thienyl or phenyl analogs, as evidenced by the higher polarity .

- Acidity : The carboxylic acid pKa is influenced by adjacent substituents. For example, the 5-phenyl analog (CAS 83405-71-4) has a lower pKa (~2.5) than the target compound (~3–4) due to reduced steric effects .

Biologische Aktivität

1-Phenyl-5-(pyridin-4-YL)-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, focusing on its pharmacological properties.

The compound's structural formula is represented as C15H13N3O2, with a molecular weight of 265.27 g/mol. The IUPAC name is 1-phenyl-5-(pyridin-4-YL)-1H-pyrazole-3-carboxylic acid, and it possesses a carboxylic acid functional group that contributes to its biological activity.

| Property | Details |

|---|---|

| Chemical Formula | C15H13N3O2 |

| Molecular Weight | 265.27 g/mol |

| IUPAC Name | 1-phenyl-5-(pyridin-4-YL)-1H-pyrazole-3-carboxylic acid |

| PubChem CID | 976454 |

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activities. Specifically, derivatives of 1H-pyrazole have shown efficacy against various cancer cell lines, including:

- Breast Cancer : Inhibition of MDA-MB-231 cells.

- Liver Cancer : Efficacy against HepG2 cells.

- Lung and Colorectal Cancer : Demonstrated antiproliferative effects in vitro.

Studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Some studies indicate that certain derivatives possess selectivity towards COX-2 over COX-1, making them promising candidates for developing safer anti-inflammatory drugs .

Antimicrobial Activity

Emerging research highlights the antimicrobial potential of pyrazole derivatives against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways within the microorganisms .

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Phenyl-5-(pyridin-4-YL)-1H-pyrazole-3-carboxylic acid:

- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their anticancer properties against multiple cell lines. The findings indicated significant inhibition rates, particularly in breast and liver cancer models .

- Anti-inflammatory Screening : Another investigation assessed the anti-inflammatory effects using carrageenan-induced edema models in rats. The results demonstrated that certain derivatives significantly reduced paw swelling, indicating potent anti-inflammatory activity .

- Molecular Docking Studies : Molecular modeling studies have been conducted to predict the binding affinity of these compounds to various biological targets, providing insights into their mechanism of action and guiding further drug development .

Q & A

Q. What are the most effective synthetic routes for 1-Phenyl-5-(pyridin-4-YL)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed, involving condensation reactions and cross-coupling methodologies. For example, palladium-catalyzed Suzuki-Miyaura coupling (using Pd(PPh₃)₄) can introduce the pyridinyl group to the pyrazole core . Key steps include:

- Dissolving intermediates in degassed DMF/water mixtures.

- Using aryl boronic acids (e.g., phenylboronic acid) as coupling partners.

- Purification via column chromatography or recrystallization.

Q. Optimization Tips :

- Adjust reaction temperature (80–100°C) and catalyst loading (1–5 mol%) to improve yield.

- Monitor reaction progress via TLC or HPLC.

| Reaction Parameter | Typical Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (1–5 mol%) | |

| Solvent | DMF/H₂O (4:1 v/v) | |

| Temperature | 80–100°C, 12–24 hours |

Q. How should researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- Melting Point Analysis : Confirm identity by comparing observed values (e.g., 150–152°C for related pyrazole-carboxylic acids) with literature .

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm) .

- IR : Detect carboxylic acid C=O stretches (~1700 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Data Interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., ethyl 3,4-diarylpyrazole carboxylates) .

Q. What solvents and storage conditions are recommended for this compound?

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the carboxylic acid moiety. Avoid chlorinated solvents for stability .

- Storage :

- Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Use amber vials to minimize photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-carboxylic acid derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyridinyl vs. phenyl groups) and evaluate activity changes .

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .

- Validate Hypotheses : Compare IC₅₀ values of analogs (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole) to identify critical functional groups .

Q. Example Case :

Q. What strategies can mitigate low yields in the final coupling step of the synthesis?

- Catalyst Screening : Test alternative Pd catalysts (e.g., PdCl₂(dppf)) for improved efficiency .

- Additives : Include K₃PO₄ (2–3 equiv.) as a base to facilitate transmetallation .

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) while maintaining yield .

Q. Troubleshooting Table :

| Issue | Potential Solution | Reference |

|---|---|---|

| Low Conversion | Increase catalyst loading to 5 mol% | |

| Side Products | Use degassed solvents to prevent oxidation |

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Q. Case Study :

Q. What analytical techniques are critical for detecting decomposition products during stability studies?

- HPLC-MS : Monitor degradation peaks (e.g., decarboxylation products) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C .

- X-ray Crystallography : Confirm structural integrity of recrystallized batches .

Q. How can researchers validate the mechanism of action for this compound in enzyme inhibition assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.